

Application Notes and Protocols for N-isopentyl-2-(trifluoromethyl)benzamide Studies

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Compound of Interest

Compound Name: *N-isopentyl-2-(trifluoromethyl)benzamide*

Cat. No.: B257001

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Introduction

N-isopentyl-2-(trifluoromethyl)benzamide is a novel chemical entity with potential applications in agrochemical or pharmaceutical development. Benzamide derivatives containing trifluoromethyl groups have shown promise as bioactive molecules, particularly as insecticides and fungicides. These application notes provide a comprehensive experimental framework for the synthesis, characterization, and biological evaluation of this compound. The protocols outlined below are intended for researchers and scientists in drug development and crop protection.

Physicochemical Properties

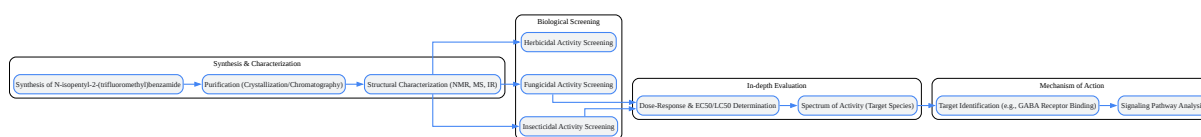
A summary of the predicted and experimentally determined physicochemical properties of **N-isopentyl-2-(trifluoromethyl)benzamide** should be established.

Property	Value	Method
Molecular Formula	C13H16F3NO	---
Molecular Weight	275.27 g/mol	---
Melting Point	TBD	Differential Scanning Calorimetry
Solubility	TBD	HPLC-based solubility assay
LogP	TBD	Shake-flask method or HPLC
pKa	TBD	Potentiometric titration

Caption: Table of key physicochemical properties for **N-isopentyl-2-(trifluoromethyl)benzamide**.

Experimental Workflow

The overall experimental workflow for the investigation of **N-isopentyl-2-(trifluoromethyl)benzamide** is depicted below. This workflow outlines the progression from chemical synthesis and purification to comprehensive biological and mechanistic evaluation.



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Caption: Experimental workflow for **N-isopentyl-2-(trifluoromethyl)benzamide** studies.

Experimental Protocols

Protocol 1: Synthesis of N-isopentyl-2-(trifluoromethyl)benzamide

This protocol describes the synthesis of **N-isopentyl-2-(trifluoromethyl)benzamide** from 2-(trifluoromethyl)benzoyl chloride and isopentylamine. The reaction is a nucleophilic acyl substitution.^{[1][2][3]}

Materials:

- 2-(trifluoromethyl)benzoyl chloride
- Isopentylamine
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)^[2]
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isopentylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
- Cool the reaction mixture to 0 °C in an ice bath.
- Dissolve 2-(trifluoromethyl)benzoyl chloride (1.05 eq) in anhydrous dichloromethane in a dropping funnel.
- Add the 2-(trifluoromethyl)benzoyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure **N-isopentyl-2-(trifluoromethyl)benzamide**.
- Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Fungicidal Activity Assay

This protocol outlines a method for assessing the fungicidal activity of **N-isopentyl-2-(trifluoromethyl)benzamide** using a broth microdilution method.^{[4][5][6]}

Materials:

- **N-isopentyl-2-(trifluoromethyl)benzamide**
- Fungal strains (e.g., *Botrytis cinerea*, *Fusarium graminearum*)
- Potato Dextrose Broth (PDB) or other suitable fungal growth medium
- 96-well microtiter plates
- Spectrophotometer (plate reader)
- Positive control (e.g., a commercial fungicide)
- Negative control (solvent, e.g., DMSO)

Procedure:

- Prepare a stock solution of **N-isopentyl-2-(trifluoromethyl)benzamide** in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution in the fungal growth medium in a 96-well plate to achieve a range of test concentrations.
- Prepare a fungal spore suspension and adjust the concentration to a final density of 1×10^5 spores/mL.
- Inoculate each well of the microtiter plate with the fungal spore suspension. Include positive and negative controls.
- Incubate the plates at an appropriate temperature (e.g., 25 °C) for 48-72 hours.
- Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader to determine fungal growth.
- Calculate the percentage of growth inhibition for each concentration relative to the negative control.

- Determine the EC₅₀ (half-maximal effective concentration) value from the dose-response curve.

Protocol 3: Larval Insecticidal Activity Assay

This protocol describes a method for evaluating the insecticidal activity of **N-isopentyl-2-(trifluoromethyl)benzamide** against a model insect larva, such as the diamondback moth (*Plutella xylostella*).^{[7][8]}

Materials:

- **N-isopentyl-2-(trifluoromethyl)benzamide**
- Insect larvae (e.g., 3rd instar *Plutella xylostella*)
- Cabbage leaf discs or artificial diet
- Acetone or other suitable solvent
- Surfactant (e.g., Triton X-100)
- Petri dishes
- Positive control (e.g., a commercial insecticide)
- Negative control (solvent with surfactant)

Procedure:

- Prepare a stock solution of **N-isopentyl-2-(trifluoromethyl)benzamide** in acetone.
- Prepare a series of test solutions by diluting the stock solution with water containing a surfactant (e.g., 0.1% Triton X-100).
- Dip cabbage leaf discs into the test solutions for 30 seconds and allow them to air dry.
- Place one treated leaf disc into each Petri dish lined with moist filter paper.
- Introduce a set number of larvae (e.g., 10) into each Petri dish.

- Seal the Petri dishes and incubate at an appropriate temperature and humidity (e.g., 25 °C, 60% RH).
- Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
- Calculate the corrected mortality rate using Abbott's formula if mortality is observed in the negative control.
- Determine the LC₅₀ (lethal concentration for 50% of the population) from the dose-response data.

Data Presentation

Table 2: In Vitro Fungicidal Activity of N-isopentyl-2-(trifluoromethyl)benzamide

Fungal Species	EC ₅₀ (µg/mL)	95% Confidence Interval
Botrytis cinerea	TBD	TBD
Fusarium graminearum	TBD	TBD
Alternaria solani	TBD	TBD
Rhizoctonia solani	TBD	TBD

Caption: Summary of the half-maximal effective concentration (EC₅₀) against various fungal pathogens.

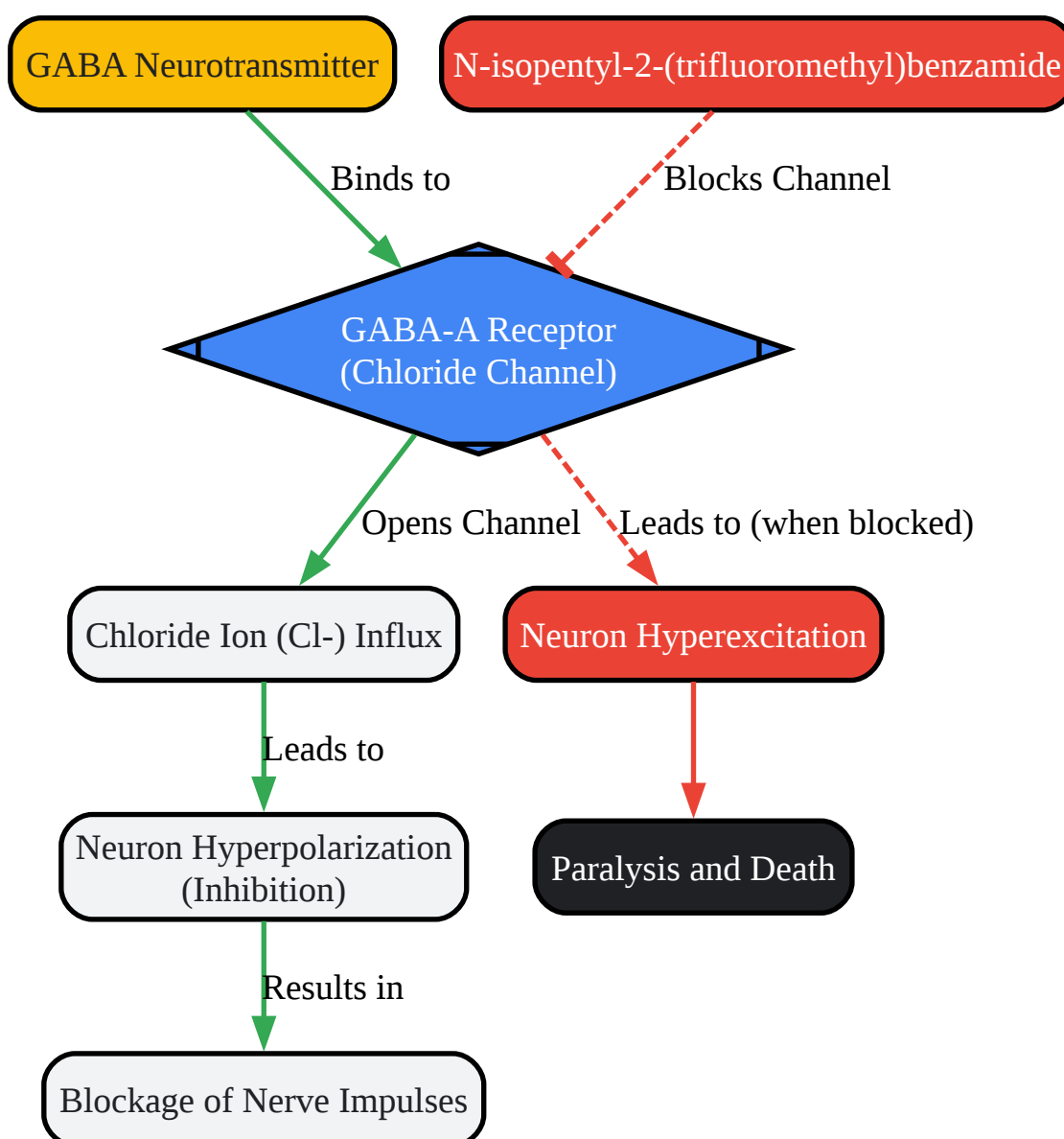
Table 3: Larval Insecticidal Activity of N-isopentyl-2-(trifluoromethyl)benzamide

Insect Species	LC ₅₀ (µg/mL) at 48h	95% Confidence Interval
Plutella xylostella	TBD	TBD
Spodoptera exigua	TBD	TBD
Aedes aegypti	TBD	TBD

Caption: Summary of the median lethal concentration (LC₅₀) against various insect larvae.

Proposed Mechanism of Action and Signaling Pathway

Based on the chemical structure, a plausible mechanism of action for **N-isopentyl-2-(trifluoromethyl)benzamide** as an insecticide is the modulation of the GABA-gated chloride channel, a known target for many insecticides.[9][10][11] Blockage of this channel leads to hyperexcitation of the central nervous system in insects.[10]



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Caption: Proposed mechanism of action via antagonism of the GABA-gated chloride channel.

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